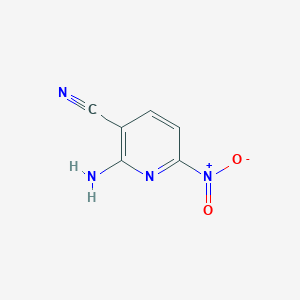
2-Amino-6-nitronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-nitronicotinonitrile is a heterocyclic organic compound with the molecular formula C6H3N4O2. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a nitro group at the 6-position on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitronicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with ammonia and nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the amino and nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes, including nitration and amination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted pyridine compounds .
Applications De Recherche Scientifique
2-Amino-6-nitronicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism of action of 2-Amino-6-nitronicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Similar in structure but with phenyl groups at the 4 and 6 positions.
2-Amino-6-nitroindole: Contains an indole ring instead of a pyridine ring.
2-Amino-6-nitrobenzothiazole: Features a benzothiazole ring instead of a pyridine ring
Uniqueness
2-Amino-6-nitronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino and nitro group allows for versatile chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C6H4N4O2 |
|---|---|
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
2-amino-6-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4N4O2/c7-3-4-1-2-5(10(11)12)9-6(4)8/h1-2H,(H2,8,9) |
Clé InChI |
ICKQXCSLQJYMHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C#N)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)

![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)


![3-(4-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13088250.png)




